5-Methoxy-alpha-methyltryptamine

Descripción

Propiedades

IUPAC Name |

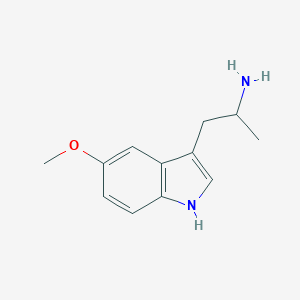

1-(5-methoxy-1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNJZVNNKBZFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34736-04-4 (unspecified hydrochloride) | |

| Record name | 5-Methoxy-alpha-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60893758 | |

| Record name | 5-Methoxy-alpha-methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-04-8 | |

| Record name | 5-Methoxy-α-methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-alpha-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-alpha-methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-MEO-AMT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5XOB9AQ15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of 5-Methoxy-alpha-methyltryptamine: A Technical Guide

Introduction

5-Methoxy-alpha-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic substance belonging to the tryptamine (B22526) class. Structurally, it is the 5-methoxy derivative of alpha-methyltryptamine (B1671934) (αMT). First synthesized in 1958, its profound psychoactive effects were later characterized in detail by Alexander Shulgin and David E. Nichols in 1978.[1][2] This technical guide provides an in-depth overview of the discovery, first synthesis, and core pharmacology of 5-MeO-αMT, tailored for researchers, scientists, and drug development professionals.

Discovery and First Synthesis

The first documented synthesis of this compound appeared in the scientific literature in 1958.[1] A subsequent publication in 1961 by Terzian, Safrasbekian, Sukasian, and Tatevosian further described the synthesis and some pharmacological properties of α-methyltryptamine and its 5-methoxy derivative.[3] However, it was the seminal work of Alexander Shulgin and David Nichols in 1978 that first characterized its potent psychedelic effects in humans.[2] Shulgin later published a detailed synthesis protocol in his book "Tryptamines I Have Known And Loved" (TiHKAL).[4][5]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O | [6] |

| Molecular Weight | 204.27 g/mol | [7] |

| Melting Point (HCl salt) | 216-218 °C | [7] |

| Appearance (HCl salt) | White crystalline powder | [8] |

Pharmacological Data: Receptor Binding Affinities and Functional Activity

5-MeO-αMT is a potent agonist at several serotonin (B10506) receptors, with a particularly high affinity and efficacy at the 5-HT₂A receptor, which is believed to mediate its primary psychedelic effects.

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ) |

| 5-HT₂A | 3.1 - 34 | 2 - 8.4 | Full agonist |

| 5-HT₂B | - | 15.58 | Partial agonist |

| 5-HT₁A | - | - | - |

| SERT | >1000 | - | - |

| NET | >1000 | - | - |

| DAT | >1000 | - | - |

Data compiled from multiple sources.[1][9]

Experimental Protocols

First Synthesis (Conceptual Recreation based on early methods for α-methyltryptamines)

Step 1: Condensation of 5-methoxyindole-3-aldehyde with nitroethane. A mixture of 5-methoxyindole-3-aldehyde and nitroethane would be heated in the presence of a catalyst, such as ammonium (B1175870) acetate (B1210297), to yield 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene.

Step 2: Reduction of the nitropropene intermediate. The resulting nitropropene would then be reduced to the corresponding amine, 5-MeO-αMT. A common reducing agent for this transformation at the time was lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107).

Alexander Shulgin's Synthesis from TiHKAL

A detailed and reliable method for the synthesis of 5-MeO-αMT is provided by Alexander Shulgin in his book "TiHKAL".[4][5]

Step 1: Synthesis of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene To a solution of 5-methoxyindole-3-aldehyde (1 part) in nitroethane (10 parts) is added ammonium acetate (0.25 parts). The mixture is heated at reflux for approximately 1.5 hours. The excess nitroethane is removed under vacuum to yield the crude nitropropene intermediate. This intermediate can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene to this compound A solution of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF under an inert atmosphere. The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the careful addition of water, followed by a solution of sodium hydroxide. The resulting solids are filtered off, and the filtrate is concentrated under vacuum. The crude 5-MeO-αMT can then be purified by distillation or by conversion to a salt (e.g., the hydrochloride salt) and recrystallization.

Mandatory Visualization

Synthesis Workflow

Caption: Synthesis workflow for this compound.

5-HT₂A Receptor Signaling Pathway

Caption: Primary signaling pathway of 5-MeO-αMT via the 5-HT₂A receptor.

References

- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 2. 5-MeO Group | Release [release.org.uk]

- 3. Synthesis and some pharmacological properties of alpha-methyltryptamine and its 5-methoxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TiHKAL [bionity.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. This compound | C12H16N2O | CID 36906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. swgdrug.org [swgdrug.org]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

An In-depth Technical Guide to 5-Methoxy-α-methyltryptamine (5-MeO-αMT): Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic substance belonging to the tryptamine (B22526) class.[1][2] As a derivative of α-methyltryptamine (αMT), it has garnered interest within the scientific community for its significant interaction with the serotonergic system, primarily as a potent agonist at serotonin (B10506) 5-HT1A and 5-HT2A receptors.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 5-MeO-αMT, complete with detailed experimental protocols and visual representations of its signaling pathways to support research and drug development endeavors.

Chemical Structure

5-MeO-αMT is characterized by a core indole (B1671886) structure substituted at the 5-position with a methoxy (B1213986) group and at the alpha position of the ethylamine (B1201723) side chain with a methyl group.

IUPAC Name: 1-(5-methoxy-1H-indol-3-yl)propan-2-amine[1][3]

Chemical Formula: C₁₂H₁₆N₂O[3][4]

Molecular Weight: 204.27 g/mol [3]

Synonyms: 5-methoxy-alpha-methyltryptamine, 5-MeO-AMT, alpha-O, alpha,O-Dimethylserotonin.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 5-MeO-αMT is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing suitable analytical methods.

| Property | Value | Experimental Method | Reference |

| Melting Point | 216-218 °C (hydrochloride salt) | Capillary Melting Point | [5] |

| Solubility | Soluble in methanol (B129727) and dilute mineral/organic acids. Insoluble in chloroform (B151607) (as HCl salt). Soluble in DMF (5 mg/ml), DMSO (16 mg/ml), Ethanol (14 mg/ml). | Solubility Testing | [4][5] |

| pKa | Not experimentally determined. Predicted to be similar to other tryptamines. | Potentiometric Titration (typical) | N/A |

| logP | Not experimentally determined. Predicted to be similar to related tryptamines. | Shake-Flask or HPLC method (typical) | N/A |

Experimental Protocols

Synthesis of 5-MeO-αMT

A common synthetic route to 5-MeO-αMT is analogous to the Speeter-Anthony tryptamine synthesis.[6] The following is a generalized protocol:

-

Step 1: Formation of the Indole-3-glyoxylamide. 5-Methoxyindole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted with ammonia (B1221849) or a suitable amine to yield the corresponding glyoxylamide.

-

Step 2: Reduction to 5-MeO-αMT. The resulting α-ketoamide is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Step 3: Purification. The crude product is purified by acid-base extraction and subsequent crystallization, often as a hydrochloride or fumarate (B1241708) salt, to yield pure 5-MeO-αMT.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines the determination of the binding affinity (Ki) of 5-MeO-αMT for the human 5-HT2A receptor.[7]

-

Materials:

-

HEK-293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]ketanserin (a high-affinity 5-HT2A antagonist).

-

Test compound: 5-MeO-αMT.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: A high concentration of a non-labeled 5-HT2A ligand (e.g., unlabeled ketanserin).

-

-

Membrane Preparation:

-

Culture and harvest HEK-293 cells expressing the 5-HT2A receptor.

-

Lyse the cells and isolate the cell membranes via centrifugation.

-

Wash and resuspend the membrane preparations in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, incubate a constant concentration of [³H]ketanserin with the cell membrane preparation.

-

Add increasing concentrations of 5-MeO-αMT to the wells.

-

Incubate at a specific temperature (e.g., 37°C) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand against the concentration of 5-MeO-αMT to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of 5-MeO-αMT that inhibits 50% of the specific binding of [³H]ketanserin).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general procedure for the qualitative and quantitative analysis of 5-MeO-αMT in a sample.[5]

-

Sample Preparation:

-

For solid samples, dissolve in a suitable organic solvent (e.g., chloroform).

-

For biological matrices, perform a liquid-liquid extraction to isolate the analyte. For the hydrochloride salt, which is insoluble in chloroform, dissolve the sample in an aqueous solution and adjust the pH to basic to form the free base, which can then be extracted into an organic solvent.

-

-

Derivatization (Optional but common for tryptamines):

-

The primary amine of 5-MeO-αMT can be derivatized (e.g., with acetic anhydride) to improve its chromatographic properties.

-

-

GC-MS Conditions:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1).

-

Carrier Gas: Helium.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of components.

-

Injector and Detector Temperatures: Typically set at 275°C and 280°C, respectively.

-

Ionization Mode: Electron Ionization (EI).

-

-

Data Analysis:

-

The retention time of the peak corresponding to 5-MeO-αMT is used for identification.

-

The mass spectrum of the peak is compared to a reference spectrum for confirmation.

-

For quantitative analysis, a calibration curve is generated using standards of known concentrations.

-

Signaling Pathways

5-MeO-αMT exerts its primary pharmacological effects through its interaction with serotonin receptors, most notably the 5-HT1A and 5-HT2A receptors.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade.

Caption: 5-HT2A Receptor Signaling Cascade.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/Go-coupled GPCR. Its activation by 5-MeO-αMT leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

Caption: 5-HT1A Receptor Inhibitory Signaling.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and physicochemical properties of 5-MeO-αMT. The detailed experimental protocols and visual representations of its signaling pathways are intended to serve as valuable resources for researchers and scientists in the fields of pharmacology, neuroscience, and drug development. Further investigation into the quantitative aspects of its physicochemical properties and a more detailed elucidation of its downstream signaling targets will be crucial for a complete understanding of its pharmacological profile and therapeutic potential.

References

- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 2. justice.gov [justice.gov]

- 3. This compound | C12H16N2O | CID 36906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. swgdrug.org [swgdrug.org]

- 6. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Pharmacological Profile of 5-Methoxy-alpha-methyltryptamine (5-MeO-αMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-alpha-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic compound belonging to the tryptamine (B22526) family.[1] Its pharmacological profile is characterized by a primary interaction with the serotonergic system, exhibiting high potency as a serotonin (B10506) receptor agonist, particularly at the 5-HT2A subtype.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of 5-MeO-αMT, including its receptor binding affinities, functional activities, and effects on monoamine systems. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a synthetic tryptamine derivative that has garnered interest in the scientific community for its potent psychoactive effects.[2] Structurally, it is the α-methylated analog of 5-methoxytryptamine (B125070) (5-MeO-T) and a derivative of α-methyltryptamine (αMT).[1] Its primary mechanism of action is believed to be the activation of serotonin 5-HT2A receptors, which is a common characteristic of classic hallucinogens.[2][3] This document aims to consolidate the current knowledge on the pharmacological profile of 5-MeO-αMT to serve as a technical resource for researchers and professionals in drug development.

Pharmacodynamics

The interaction of 5-MeO-αMT with various components of the central nervous system is complex. The following sections and tables summarize the quantitative data regarding its binding affinities and functional potencies at key molecular targets.

Receptor Binding and Functional Activity

5-MeO-αMT is a non-selective serotonin receptor agonist, with significant activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1][2] It is particularly potent as a 5-HT2A receptor agonist.[1]

Table 1: Functional Activity of 5-MeO-αMT at Serotonin Receptors

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| 5-HT2A | Functional Agonism | EC50 | 2 - 8.4 | [1] |

| 5-HT2A | Functional Agonism | EC50 | (Full Agonist) | [4] |

| 5-HT2B | Functional Agonism | EC50 | (Partial Agonist) | [4] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Monoamine Transporter and Release Activity

Compared to its potent activity at serotonin receptors, 5-MeO-αMT is a relatively weak agent for inducing monoamine release and inhibiting their reuptake.[1]

Table 2: Monoamine Release Activity of 5-MeO-αMT

| Neurotransmitter | Parameter | Value (nM) | Reference |

| Serotonin | EC50 | 460 | [1] |

| Norepinephrine | EC50 | 8,900 | [1] |

| Dopamine | EC50 | 1,500 | [1] |

Table 3: Monoamine Reuptake Inhibition of 5-MeO-αMT

| Transporter | Parameter | Value (nM) | Reference |

| Serotonin (SERT) | IC50 | >1,000 | [1] |

| Norepinephrine (NET) | IC50 | >1,000 | [1] |

| Dopamine (DAT) | IC50 | >1,000 | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Monoamine Oxidase Inhibition

5-MeO-αMT is a weak inhibitor of monoamine oxidase A (MAO-A).[1]

Table 4: Monoamine Oxidase A (MAO-A) Inhibition by 5-MeO-αMT

| Enzyme | Parameter | Value (nM) | Reference |

| MAO-A | IC50 | 31,000 | [1] |

Key Signaling Pathways and Mechanisms

The psychedelic effects of 5-MeO-αMT are primarily mediated by its agonist activity at the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[5] Activation of this receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5] This cascade ultimately results in increased intracellular calcium levels and activation of protein kinase C (PKC).[5]

In Vivo Pharmacology

In animal models, 5-MeO-αMT induces the head-twitch response (HTR), a behavioral proxy for psychedelic effects in rodents.[1][3] This response is mediated by the activation of 5-HT2A receptors and can be blocked by 5-HT2A antagonists such as ketanserin.[1][3] Unlike some other psychoactive substances, 5-MeO-αMT does not appear to induce locomotor sensitization, conditioned place preference, or self-administration, suggesting a low potential for abuse.[3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological profile of 5-MeO-αMT.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

-

Preparation of Materials :

-

Cell membranes expressing the target receptor (e.g., human 5-HT2A).

-

Radioligand with high affinity for the target receptor (e.g., [3H]ketanserin).

-

Test compound (5-MeO-αMT) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[6]

-

Scintillation fluid.

-

-

Assay Procedure :

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of 5-MeO-αMT.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a known, unlabeled ligand.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

-

Data Analysis :

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of 5-MeO-αMT to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Flux Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors like 5-HT2A by detecting changes in intracellular calcium.

-

Preparation of Materials :

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[5]

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

Test compound (5-MeO-αMT) and a known agonist (e.g., serotonin) for control.

-

-

Assay Procedure :

-

Plate the cells in a 96-well microplate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Add varying concentrations of 5-MeO-αMT to the wells.

-

Measure the fluorescence intensity over time using a plate reader capable of kinetic reads. The addition of an agonist will cause a transient increase in fluorescence as intracellular calcium levels rise.

-

-

Data Analysis :

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the response against the log concentration of 5-MeO-αMT.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).

-

Head-Twitch Response (HTR) in Mice

This in vivo assay is a behavioral model for assessing the psychedelic-like activity of a compound.[8]

-

Animals and Housing :

-

Experimental Procedure :

-

Administer 5-MeO-αMT to the mice via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Place each mouse individually in an observation chamber.

-

Record the number of head twitches over a specified period (e.g., 30-60 minutes).[10] A head twitch is a rapid, side-to-side rotational movement of the head.[8][9]

-

To confirm 5-HT2A receptor mediation, a separate group of animals can be pre-treated with a 5-HT2A antagonist (e.g., ketanserin) before the administration of 5-MeO-αMT.

-

-

Data Analysis :

-

Analyze the dose-response relationship for the induction of head twitches.

-

Compare the number of head twitches in the antagonist-pre-treated group to the group that received only 5-MeO-αMT to determine if the effect is blocked.

-

Conclusion

This compound is a potent psychedelic with a well-defined pharmacological profile centered on its agonist activity at serotonin receptors, particularly the 5-HT2A subtype. Its relatively low affinity for monoamine transporters and weak MAO-A inhibition suggest that its primary mechanism of action is direct receptor activation. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential and neurobiological effects of this and related compounds. Understanding the intricate details of its interaction with the central nervous system is crucial for the advancement of psychedelic science and the development of novel therapeutics for neuropsychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. benchchem.com [benchchem.com]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Head-twitch response - Wikipedia [en.wikipedia.org]

- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labcorp.com [labcorp.com]

Early Psychopharmacological Studies of 5-Methoxy-alpha-methyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-alpha-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin (α,O-DMS), is a potent psychedelic tryptamine (B22526) that emerged in early psychopharmacological research as a compound of significant interest. First synthesized in 1958, its psychoactive properties in humans were systematically documented in the late 1970s, most notably by Alexander Shulgin and David E. Nichols.[1] This technical guide provides an in-depth analysis of the foundational studies that characterized the initial pharmacological and psychotropic profile of this molecule. The document collates quantitative data from these early investigations, details the experimental methodologies employed, and visualizes the proposed mechanisms of action as understood in that pioneering era of psychopharmacology.

Quantitative Pharmacological Data

The initial characterization of 5-MeO-αMT revealed its potent interaction with the serotonergic system. The following tables summarize the key quantitative findings from early in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| Human Oral Dosage | |||

| Effective Dose Range | 2 - 4 mg | Human | [1] |

| In Vitro Receptor Activity | |||

| 5-HT₂A Receptor Agonism | Potent Agonist | Rodent Brain Tissue | (Presumed from behavioral data) |

| In Vivo Behavioral Effects (Rodents) | |||

| Head-Twitch Response (HTR) | Elicits HTR | Mice | (Inferred from general tryptamine studies) |

| Locomotor Activity | Hypolocomotion | Rodents | [1] |

Note: Much of the early quantitative data is descriptive or derived from comparative studies with other tryptamines. Specific binding affinities (Ki) and functional potencies (EC₅₀) were more thoroughly characterized in later research.

Experimental Protocols

The foundational understanding of 5-MeO-αMT's effects was built upon a combination of human psychopharmacological evaluation and animal behavioral studies.

Human Psychopharmacological Evaluation (Shulgin & Nichols, 1978)

Objective: To characterize the psychoactive effects of 5-MeO-αMT in human subjects.

Subjects: A small group of experienced psychonauts, including the authors.

Methodology:

-

Dosage and Administration: Doses ranging from 2 to 4 mg of 5-MeO-αMT were administered orally.

-

Data Collection: Subjective effects were meticulously documented through self-reports and observational notes. The qualitative nature of the experience, its intensity, duration of onset, peak, and decline were recorded.

-

Psychological Assessment: The evaluation focused on alterations in perception, mood, and thought processes. The presence of visual, auditory, and synesthetic phenomena was noted, alongside changes in emotional state and cognitive function.

Animal Behavioral Studies: Head-Twitch Response (HTR)

Objective: To assess the serotonergic 5-HT₂A receptor-mediated effects of 5-MeO-αMT in an animal model.

Subjects: Male mice.

Methodology:

-

Drug Administration: 5-MeO-αMT was administered to the subjects, typically via intraperitoneal injection. A range of doses would have been used to establish a dose-response relationship.

-

Observation Period: Following administration, mice were placed in a quiet, isolated observation chamber.

-

Behavioral Scoring: The frequency of the head-twitch response, a rapid, rotational movement of the head, was counted by trained observers over a specified period. This behavior is a well-established proxy for 5-HT₂A receptor activation by psychedelics.

-

Antagonist Studies: To confirm the involvement of the 5-HT₂A receptor, a separate group of animals would be pre-treated with a selective 5-HT₂A antagonist (e.g., ketanserin) before the administration of 5-MeO-αMT. A significant reduction in the head-twitch response following antagonist pre-treatment would provide evidence for the compound's mechanism of action.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual understanding of 5-MeO-αMT's mechanism of action and the workflow of the key experiments from the early research period.

Conclusion

The early psychopharmacological studies of this compound laid the groundwork for understanding its potent effects as a serotonergic psychedelic. Through a combination of meticulous human self-experimentation and animal behavioral models, the foundational knowledge of its dosage, subjective effects, and primary mechanism of action via the 5-HT₂A receptor was established. While modern techniques have since provided a more granular understanding of its receptor pharmacology and signaling pathways, these seminal investigations remain a cornerstone in the history of psychedelic research and continue to inform contemporary drug discovery and development efforts in the field of neuropsychopharmacology.

References

In Vitro Characterization of 5-MeO-αMT: A Technical Guide to Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of 5-methoxy-α-methyltryptamine (5-MeO-αMT), a potent psychedelic compound of the tryptamine (B22526) class. The document details its receptor binding profile, experimental protocols for its characterization, and the associated signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using diagrams.

Receptor Binding Profile of 5-MeO-αMT

5-MeO-αMT, also known as α,O-dimethylserotonin, is a non-selective serotonin (B10506) receptor agonist.[1] Its psychedelic effects are primarily attributed to its potent agonism at the 5-HT2A receptor.[1][2] The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of 5-MeO-αMT at various receptors.

Table 1: Receptor Binding Affinities (Ki) of 5-MeO-αMT and Related Compounds (nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT |

| 5-MeO-αMT (5-MeO-AMT) | - | - | - | >1000 |

| 1-Propyl-5-MeO-AMT | 7100 | 12 | 120 | - |

| 5-MeO-DMT | ~1.9 - 29 | ~100 - 1000+ | - | 2184 |

| 5-MeO-MET | 28.3 | 43.1 | - | 1300 |

Note: Data for 5-MeO-αMT at specific serotonin receptor subtypes is limited in the provided search results. The table includes data for structurally related compounds to provide context. Values can vary based on experimental conditions.[3][4][5]

Table 2: Functional Potency (EC50) and Monoamine Release of 5-MeO-αMT (nM)

| Parameter | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) |

| EC50 (Monoamine Release) | 460 | 8900 | 1500 |

| EC50 (5-HT2A Activation) | 2 - 8.4 | - | - |

Note: 5-MeO-αMT is a significantly more potent agonist at the 5-HT2A receptor than it is a monoamine releasing agent.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the receptor binding affinity and functional potency of compounds like 5-MeO-αMT.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Objective: To quantify the affinity of 5-MeO-αMT for target receptors (e.g., 5-HT2A).

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., 5-HT2A).

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A).[4]

-

Test compound (5-MeO-αMT).

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

-

Wash buffer (ice-cold).

-

96-well plates.

-

Filter mats (e.g., GF/C filters presoaked in PEI).[6]

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and dilute to the desired protein concentration in the assay buffer.[6][7]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[6]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter mat. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6][7]

-

Radioactivity Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.[7]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 5-MeO-αMT concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of 5-MeO-αMT that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][6]

-

Calcium Flux Functional Assay

This assay measures the functional potency (EC50) of an agonist at a G-protein coupled receptor (GPCR) that signals via the Gq/11 pathway, leading to an increase in intracellular calcium. The 5-HT2A receptor is a Gq-coupled receptor.[8]

Objective: To determine the potency of 5-MeO-αMT in activating the 5-HT2A receptor.

Materials:

-

Cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

Test compound (5-MeO-αMT).

-

96-well black, clear-bottom plates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Plating: Plate the cells in the 96-well plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for a specific period.

-

Compound Addition: Place the plate in the fluorescence microplate reader. Add varying concentrations of 5-MeO-αMT to the wells.

-

Signal Detection: Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration upon receptor activation.[5]

-

Data Analysis:

-

Plot the increase in fluorescence against the compound concentration.

-

Generate a dose-response curve and determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) values.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by 5-MeO-αMT and the workflows of the experimental protocols described above.

Caption: 5-HT2A receptor signaling pathway activated by 5-MeO-αMT.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for a calcium flux functional assay.

References

- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 2. utd-ir.tdl.org [utd-ir.tdl.org]

- 3. 1-Propyl-5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Initial In Vivo Behavioral Effects of 5-MeO-αMT in Rodents: A Technical Guide

Abstract

5-Methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic compound of the tryptamine (B22526) class. Understanding its initial behavioral effects in preclinical rodent models is crucial for characterizing its pharmacological profile and therapeutic potential. This document provides a comprehensive overview of the primary in vivo behavioral assays used to study 5-MeO-αMT, including the head-twitch response (HTR), locomotor activity assessments, and drug discrimination paradigms. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying serotonergic signaling pathways are illustrated. This guide serves as a technical resource for researchers investigating the psychoactive and behavioral properties of 5-MeO-αMT.

Core Behavioral Effects in Rodents

The initial in vivo behavioral profile of 5-MeO-αMT is primarily characterized by effects indicative of serotonergic 5-HT2A receptor agonism. Unlike classic psychostimulants, it does not appear to induce hyperactivity or possess a significant potential for abuse.[1][2]

Head-Twitch Response (HTR)

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that serves as a reliable behavioral proxy for hallucinogenic potential in humans.[3] Acute administration of 5-MeO-αMT induces a robust, dose-dependent HTR in mice.[1] This effect is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors, particularly within the prefrontal cortex.[1][3] Studies have shown that pretreatment with a 5-HT2A antagonist, such as ketanserin (B1673593), effectively blocks the 5-MeO-αMT-induced HTR.[1][2] Interestingly, repeated daily administration leads to the development of tolerance, with a significant reduction in the HTR after seven days.[1]

Locomotor Activity

In contrast to its potent induction of HTR, 5-MeO-αMT generally produces hypolocomotion in rodents.[2] This reduction in movement distinguishes it from compounds like MDMA or amphetamine, which typically cause hyperactivity.[2] Studies evaluating its potential for locomotor sensitization—a phenomenon where repeated drug administration leads to a progressively larger motor response—found that 5-MeO-αMT does not induce this effect, further differentiating it from classic psychostimulants.[1]

Drug Discrimination

Drug discrimination is a sophisticated behavioral assay used to assess the subjective effects of a compound. In this paradigm, animals are trained to recognize the internal state produced by a specific drug and report it by pressing a corresponding lever. Rodents trained to discriminate other serotonergic hallucinogens, such as DOM and LSD, from saline will recognize 5-MeO-αMT and press the drug-appropriate lever.[2] However, this substitution is sometimes only partial, suggesting that while the subjective effects overlap, they may not be identical.[2] Critically, animals trained to discriminate psychostimulants like MDMA or cocaine do not generalize this response to 5-MeO-αMT, indicating a distinct subjective experience lacking stimulant-like properties.[2]

Abuse Potential

The potential for a substance to be rewarding and reinforcing is often evaluated using the conditioned place preference (CPP) and self-administration (SA) paradigms. In CPP, an animal's preference for an environment previously paired with the drug is measured. In SA, animals learn to perform an action (e.g., lever press) to receive a drug infusion. Studies have shown that 5-MeO-αMT does not induce conditioned place preference or support self-administration in mice, suggesting a low potential for abuse and reinforcement.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from behavioral studies of 5-MeO-αMT in rodents.

Table 1: Head-Twitch Response (HTR) in Mice

| Compound | Dose (mg/kg) | Route | Acute HTR (Day 1) | Chronic HTR (Day 7) | Antagonist Blockade | Reference |

|---|

| 5-MeO-αMT | 0.3, 1, 3, 10 | i.p. | Dose-dependent increase | Tolerance observed | Yes (Ketanserin) |[1] |

Table 2: Behavioral Profile Summary

| Behavioral Assay | Effect of 5-MeO-αMT | Key Finding | Reference |

|---|---|---|---|

| Locomotor Activity | Hypolocomotion | No locomotor sensitization observed. | [1][2] |

| Conditioned Place Preference | No Preference | Indicates low rewarding properties. | [1] |

| Self-Administration | Not Self-Administered | Suggests low reinforcing potential. | [1] |

| Drug Discrimination | Substitutes for LSD/DOM | Subjective effects are similar to classic hallucinogens. | [2] |

| Drug Discrimination | No Substitution for MDMA/Cocaine | Subjective effects are distinct from stimulants. |[2] |

Experimental Protocols & Methodologies

Head-Twitch Response (HTR) Assay

-

Subjects: Male C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: 5-MeO-αMT is dissolved in a vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses (e.g., 0.3, 1, 3, 10 mg/kg).[1] For antagonist studies, the 5-HT2A antagonist ketanserin is administered approximately 30 minutes prior to 5-MeO-αMT injection.[1]

-

Procedure: Immediately following injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages). Their behavior is recorded by a video camera mounted above the chamber for a set duration (e.g., 30-60 minutes).

-

Data Analysis: A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming. The total number of HTRs is then analyzed across different dose groups.

Drug Discrimination Assay

-

Subjects: Male Sprague-Dawley rats are often used for this paradigm.

-

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

-

Training: Rats are trained to press one lever ("drug lever") to receive a food reward after being injected with a known hallucinogen (e.g., LSD). On alternate days, they are injected with saline and must press the other lever ("saline lever") for a reward. Training continues until a high level of accuracy (>85%) is achieved.[4]

-

Substitution Test: Once trained, animals are administered a test dose of 5-MeO-αMT. The percentage of responses on the drug-associated lever is measured. Full substitution occurs when the majority of responses are on the drug lever, indicating the animal perceives the subjective effects of 5-MeO-αMT as being similar to the training drug.

Signaling Pathways & Experimental Workflows

The behavioral effects of 5-MeO-αMT are intrinsically linked to its action on the serotonin system, primarily through the 5-HT2A receptor.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by 5-MeO-αMT in cortical neurons initiates a G-protein coupled cascade. This pathway is believed to be the primary driver of the head-twitch response.[1]

Caption: 5-HT2A receptor signaling cascade initiated by 5-MeO-αMT, leading to the head-twitch response.

Experimental Workflow for Behavioral Analysis

The process for conducting in vivo behavioral studies follows a structured workflow to ensure reproducibility and validity of the results.

Caption: A generalized workflow for in vivo rodent behavioral pharmacology studies.

References

- 1. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 3. Head-twitch response - Wikipedia [en.wikipedia.org]

- 4. Comparative discriminative stimulus effects of 5-methoxy-N,N-dimethyltryptamine and LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-Methoxy-α-methyltryptamine (5-MeO-αMT) and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-methoxy-α-methyltryptamine (5-MeO-αMT) and its structural analogs. 5-MeO-αMT, a psychedelic tryptamine (B22526), and its related compounds are of significant interest for their potential therapeutic applications in neuropsychiatric disorders. This document summarizes the current understanding of how chemical modifications to the 5-methoxytryptamine (B125070) scaffold influence interactions with key neurological targets, primarily the serotonin (B10506) 5-HT1A and 5-HT2A receptors. Quantitative binding and functional data are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis, in vitro, and in vivo characterization of these compounds are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the molecular pharmacology of this class of compounds.

Introduction

5-methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic substance belonging to the tryptamine family.[1] Its chemical structure is characterized by a methoxy (B1213986) group at the 5-position of the indole (B1671886) ring and a methyl group at the alpha position of the ethylamine (B1201723) side chain. These structural features significantly influence its pharmacological profile compared to other tryptamines like N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[1][2]

The primary molecular targets of 5-MeO-αMT and its analogs are serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[3][4] The interaction with the 5-HT2A receptor is believed to be the principal mechanism underlying the hallucinogenic effects of psychedelics, while activation of the 5-HT1A receptor may contribute to anxiolytic and antidepressant effects.[5][6] Understanding the structure-activity relationships of these compounds is crucial for the rational design of novel therapeutics with improved selectivity and desired pharmacological properties, potentially separating therapeutic benefits from psychoactive effects.[7]

This guide will systematically explore the impact of structural modifications on the affinity and functional activity of 5-MeO-αMT and its analogs at serotonin receptors.

Core Structure-Activity Relationships

The pharmacological profile of 5-methoxytryptamines can be systematically altered by chemical modifications at three primary locations: the indole ring, the ethylamine side chain, and the terminal amino group.

Indole Ring Substitutions

-

5-Position: The methoxy group at the 5-position generally enhances potency at both 5-HT1A and 5-HT2A receptors compared to unsubstituted tryptamines.[2]

-

4-Position: The introduction of a fluorine atom at the 4-position of 5-methoxytryptamines has been shown to increase potency at the 5-HT1A receptor by approximately tenfold, while decreasing potency at the 5-HT2A receptor. This modification is a key strategy for developing 5-HT1A-selective agonists.[5]

Ethylamine Side Chain Modifications

-

α-Methylation: The presence of a methyl group at the alpha position, as in 5-MeO-αMT, can protect the molecule from degradation by monoamine oxidase (MAO).[1] This modification can lead to a longer duration of action. 5-MeO-αMT is a weak inhibitor of MAO-A.[1]

N-Alkyl Substitutions

-

Size of Alkyl Groups: The size and nature of the substituents on the terminal nitrogen atom significantly influence receptor affinity and selectivity. For instance, in the 5-MeO-DMT series, extending the N,N-dimethyl groups to N,N-diethyl (5-MeO-DET) or cyclizing them into a pyrrolidine (B122466) ring can modulate the selectivity between 5-HT1A and 5-HT2A receptors.[5][8] Generally, larger N-alkyl groups tend to decrease affinity for the serotonin transporter (SERT).[9]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for 5-MeO-αMT and a selection of its structural analogs, focusing on their binding affinities and functional potencies at key serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-αMT and Analogs

| Compound | 5-HT1A | 5-HT2A | SERT | Reference(s) |

| 5-MeO-αMT | Data not available | Data not available | >1000 | [1] |

| 5-MeO-DMT | 4.2 - 29 | 558 - 1000+ | 3300 | [7][10] |

| 5-MeO-DET | 37.1 | 114 | 3100 | [5][7] |

| 5-MeO-MET | 25.9 | 43.1 | Data not available | [5][11] |

| 5-MeO-DALT | Data not available | High affinity | Low micromolar | [9] |

| 5-MeO-MIPT | 30.6 | Data not available | Low micromolar | [7][9] |

| 5-MeO-pyr-T | High affinity | Data not available | Low micromolar | [8][9] |

Note: Data is compiled from multiple sources and experimental conditions may vary. "Data not available" indicates that specific values were not found in the surveyed literature.

Table 2: Functional Potencies (EC50, nM) of 5-MeO-αMT and Analogs

| Compound | 5-HT1A (Gi BRET) | 5-HT2A (IP1 Assay) | 5-HT2A (Calcium Flux) | Reference(s) |

| 5-MeO-αMT | Data not available | 2 - 8.4 | Data not available | [1] |

| 5-MeO-DMT | 25.6 | 527 | 1.8 - 3.87 | [3][5][11] |

| 5-MeO-DET | 37.1 | >1000 | Data not available | [3][5] |

| 5-MeO-MET | 25.9 | Data not available | 35.7 | [5][11] |

| 5-MeO-DALT | Data not available | <527 | Data not available | [3] |

| 5-MeO-MIPT | Data not available | Data not available | Data not available | |

| 5-MeO-pyr-T | Data not available | Data not available | Data not available |

Note: Different functional assays measure different aspects of receptor activation, leading to variations in potency values. All tested 5-methoxytryptamines in some studies were full agonists at the 5-HT2A receptor in calcium mobilization assays.[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the synthesis and pharmacological characterization of 5-MeO-αMT and its analogs.

Synthesis

Speeter-Anthony Tryptamine Synthesis (General Method)

A common method for the synthesis of N,N-disubstituted-5-methoxytryptamines is the Speeter-Anthony synthesis.[12]

-

Acylation: 5-Methoxyindole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form the indol-3-ylglyoxylyl chloride.

-

Amidation: The resulting intermediate is then reacted with a secondary amine (e.g., dimethylamine (B145610) for 5-MeO-DMT) to form the corresponding amide.

-

Reduction: The amide is subsequently reduced to the final tryptamine product using a reducing agent such as lithium aluminum hydride (LAH) in a solvent like tetrahydrofuran (B95107) (THF).

For the synthesis of α-methylated analogs like 5-MeO-αMT, a common route involves the reduction of 5-methoxy-3-indole-acetone oxime.

In Vitro Assays

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a test compound for a specific receptor.

-

Objective: To determine the ability of a test compound to displace a specific radiolabeled ligand from its receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., human recombinant 5-HT1A or 5-HT2A receptors).

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

-

Test compounds (5-MeO-αMT and analogs).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay (for G-protein activation)

This assay measures G-protein activation following receptor agonism.

-

Objective: To quantify the interaction between a G-protein and the receptor upon ligand binding.

-

Materials:

-

HEK293 cells co-expressing the receptor of interest fused to a Renilla luciferase (RLuc) and a G-protein subunit fused to a green fluorescent protein (GFP).

-

Test compounds.

-

BRET substrate (e.g., coelenterazine).

-

Plate reader capable of measuring dual-wavelength emissions.

-

-

Procedure:

-

Cells are plated in a microplate.

-

The BRET substrate is added to the cells.

-

The test compound is added at various concentrations.

-

The emissions from RLuc and GFP are measured.

-

The BRET ratio (GFP emission / RLuc emission) is calculated.

-

Dose-response curves are generated to determine the EC50 and Emax values.

-

Calcium Mobilization Assay (for Gq-coupled receptor activation)

This assay is used to determine the functional potency of an agonist at a G-protein coupled receptor (GPCR) that signals through the release of intracellular calcium, such as the 5-HT2A receptor.[11]

-

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

-

Materials:

-

Cells stably expressing the target receptor (e.g., CHO or HEK293 cells expressing human 5-HT2A).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds.

-

A fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader.

-

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

The cells are then exposed to varying concentrations of the test compound.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

Dose-response curves are constructed to determine the EC50 and Emax values.

-

In Vivo Assays

Head-Twitch Response (HTR) in Mice

The HTR is a behavioral model widely used to assess the in vivo 5-HT2A receptor agonist activity of psychedelic compounds.[4]

-

Objective: To quantify the number of head twitches induced by a test compound as a measure of its 5-HT2A receptor-mediated hallucinogenic-like potential.

-

Animals: Typically, male C57BL/6J mice are used.

-

Procedure:

-

Animals are habituated to the testing environment.

-

The test compound is administered (e.g., via intraperitoneal or subcutaneous injection).

-

The number of head twitches is counted for a specific period (e.g., 30-60 minutes).

-

Dose-response curves are generated to determine the ED50 (the dose that produces a half-maximal response).

-

To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin (B1673593) or M100907) before the administration of the test compound.[4]

-

Signaling Pathways and Experimental Workflows

The pharmacological effects of 5-MeO-αMT and its analogs are primarily mediated through their interaction with serotonin receptors, leading to the activation of downstream signaling cascades.

Caption: Simplified G-protein signaling pathways for 5-HT1A and 5-HT2A receptors.

Caption: General workflow for a structure-activity relationship (SAR) study.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of 5-MeO-αMT and its analogs is a complex but critical area of research for the development of novel therapeutics for neuropsychiatric disorders. The available data indicates that modifications to the tryptamine scaffold, particularly at the 4-position of the indole ring and the N-alkyl substituents, can significantly alter the affinity and functional selectivity for 5-HT1A and 5-HT2A receptors. The α-methylation of the side chain is a key feature that influences the metabolic stability and duration of action of these compounds.

While a comprehensive SAR for a wide range of 5-MeO-αMT analogs is still an area for further investigation, the principles derived from the broader class of 5-methoxytryptamines provide a strong foundation for future drug design efforts. By leveraging the experimental protocols and understanding the signaling pathways detailed in this guide, researchers can continue to explore the therapeutic potential of this fascinating class of molecules, aiming to develop compounds with optimized efficacy and safety profiles.

References

- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

5-MeO-αMT: A Technical Guide to its Potency as a 5-HT2A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a synthetic tryptamine (B22526) that has garnered significant interest within the scientific community for its potent psychedelic effects.[1] These effects are primarily mediated by its strong agonist activity at the serotonin (B10506) 2A receptor (5-HT2A). This technical guide provides an in-depth overview of the pharmacology of 5-MeO-αMT, with a specific focus on its interaction with the 5-HT2A receptor. The document details its binding affinity and functional potency, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The potency of 5-MeO-αMT as a 5-HT2A receptor agonist has been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters for 5-MeO-αMT and provides a comparative context with the related, well-studied compound, 5-MeO-DMT.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| 5-MeO-αMT | 5-HT2A | Functional Activity | EC50 | 2 - 8.4[1], 4.665[2] |

| 5-MeO-DMT | 5-HT2A | Binding Affinity | Ki | ~100 - 1000+[3] |

| 5-MeO-DMT | 5-HT2A | Functional Activity | EC50 | ~1.8 - 3.87[3] |

Note: EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. A lower EC50 value denotes greater potency. Ki (inhibition constant) represents the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

5-HT2A Receptor Signaling Pathways

Activation of the 5-HT2A receptor by an agonist such as 5-MeO-αMT primarily initiates the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

In addition to the canonical Gq pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins. This can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades. The balance between G protein-mediated and β-arrestin-mediated signaling can influence the overall pharmacological profile of an agonist, a concept known as biased agonism.

Experimental Protocols

The characterization of 5-MeO-αMT's activity at the 5-HT2A receptor involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 5-MeO-αMT for the human 5-HT2A receptor.

Materials:

-

Test Compound: 5-Methoxy-α-methyltryptamine (5-MeO-αMT)

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

-

Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [³H]ketanserin.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

96-well filter plates and a cell harvester.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the 5-HT2A receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound (5-MeO-αMT).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of 5-MeO-αMT that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor by detecting changes in intracellular calcium levels.[4][5]

Objective: To determine the functional potency (EC50) and efficacy of 5-MeO-αMT at the human 5-HT2A receptor.

Materials:

-

Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.[4]

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: 5-MeO-αMT.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to attach overnight.[4]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Compound Addition: Place the plate in a fluorescence microplate reader. Add varying concentrations of 5-MeO-αMT to the wells.

-

Signal Detection: Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration upon receptor activation.[4]

-

Data Analysis: Plot the increase in fluorescence against the compound concentration. Generate a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response) values.[4]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, providing insights into receptor desensitization and biased agonism.[6]

Objective: To quantify the ability of 5-MeO-αMT to induce β-arrestin recruitment to the human 5-HT2A receptor.

Materials:

-

Cell Line: A cell line engineered to express the 5-HT2A receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter® cells).[6][7]

-

Assay Buffer/Medium.

-

Test Compound: 5-MeO-αMT.

-

Detection Reagents for the specific assay technology (e.g., chemiluminescent substrate).[7]

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered cells in a white, opaque 96-well or 384-well plate.[7]

-

Compound Addition: Add varying concentrations of 5-MeO-αMT to the cells.

-

Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[6]

-

Detection: Add the detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Measure the luminescent signal using a luminometer.

-

Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Synthesis of 5-MeO-αMT

The synthesis of 5-MeO-αMT can be achieved through several established routes for tryptamine synthesis. A common approach involves the Fischer indole (B1671886) synthesis.

Conclusion

5-MeO-αMT is a highly potent agonist at the 5-HT2A receptor, a characteristic that underlies its profound psychoactive effects. Its pharmacological profile can be thoroughly investigated using a combination of radioligand binding, calcium flux, and β-arrestin recruitment assays. The detailed protocols and workflow diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to study 5-MeO-αMT and similar compounds. Further investigation into its potential for biased agonism at the 5-HT2A receptor may reveal novel structure-activity relationships and could inform the design of future therapeutic agents with more targeted signaling profiles.

References

- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Neurochemical Consequences of Acute 5-MeO-αMT Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic substance belonging to the tryptamine (B22526), α-alkyltryptamine, and 5-methoxytryptamine (B125070) chemical classes.[1] It is a derivative of α-methyltryptamine (αMT) and an analog of 5-MeO-DMT.[1] The primary psychoactive effects of 5-MeO-αMT, like other classic hallucinogens, are attributed to its interaction with the serotonergic system, particularly its potent agonist activity at the serotonin (B10506) 5-HT2A receptor.[2][3] This document provides an in-depth technical overview of the acute neurochemical effects of 5-MeO-αMT administration, focusing on its pharmacodynamics, impact on monoamine neurotransmitter systems, and the experimental protocols used to elucidate these effects.

Pharmacodynamics: Receptor Interactions and Functional Activity

The principal mechanism of action for 5-MeO-αMT is its function as a non-selective serotonin receptor agonist.[1] Its psychedelic properties are primarily mediated by the activation of the 5-HT2A receptor.[2][3]

Serotonin Receptor Agonism

5-MeO-αMT demonstrates high potency as an agonist at several serotonin receptor subtypes, most notably the 5-HT2A receptor. In vitro studies have established it as one of the most potent tryptamine derivatives at this site.[1][4] Its potency at the 5-HT2A receptor is reported to be 38-fold higher than that of dimethyltryptamine (DMT) and 361-fold higher than that of psilocin in the same study.[1][4] It is also a highly potent agonist of the 5-HT2B receptor.[1]

Table 1: Functional Activity (EC₅₀) of 5-MeO-αMT at Serotonin Receptors

| Receptor Subtype | Functional Activity (EC₅₀) in nM | Reference |

|---|---|---|

| 5-HT₂A | 2 to 8.4 | [1][4] |

| 5-HT₂B | 4 | [1] |

Monoamine Release and Reuptake

Unlike its parent compound αMT, which is a potent monoamine releasing agent, the 5-methoxy substitution in 5-MeO-αMT dramatically reduces this activity.[1] Its effects as a monoamine reuptake inhibitor are also considered to be of very low potency and questionable significance given its high potency at the 5-HT2A receptor.[1]

Table 2: Monoamine Releasing Activity (EC₅₀) of 5-MeO-αMT vs. αMT

| Neurotransmitter | 5-MeO-αMT (EC₅₀ in nM) | αMT (EC₅₀ in nM) | Reference |

|---|---|---|---|

| Serotonin | 460 | 22 to 68 | [1] |

| Norepinephrine | 8,900 | 79 to 112 | [1] |

| Dopamine (B1211576) | 1,500 | 79 to 180 | [1] |

Table 3: Monoamine Reuptake Inhibition (IC₅₀) of 5-MeO-αMT

| Transporter | Reuptake Inhibition (IC₅₀) in nM | Reference |

|---|---|---|

| Serotonin, Norepinephrine, Dopamine | >1,000 | [1] |

Monoamine Oxidase (MAO) Inhibition

5-MeO-αMT is a weak inhibitor of monoamine oxidase A (MAO-A). Its inhibitory potency is approximately 82-fold weaker than that of αMT.[1]

Table 4: Monoamine Oxidase A (MAO-A) Inhibition (IC₅₀)

| Compound | MAO-A Inhibition (IC₅₀) in nM | Reference |

|---|---|---|

| 5-MeO-αMT | 31,000 | [1] |

| αMT | 380 | [1] |

Signaling Pathways

The hallucinogenic effects of 5-MeO-αMT are primarily initiated by the activation of the 5-HT2A receptor, a Gq/11 protein-coupled receptor. This activation triggers a well-defined intracellular signaling cascade.

Effects on Brain Monoamine Neurotransmitters

Acute administration of 5-MeO-αMT significantly affects monoaminergic neurotransmitter systems in various brain regions. A systematic study in rats revealed dose-dependent changes in dopamine (DA), serotonin (5-HT), and their metabolites.[2]

Table 5: Effects of Acute 5-MeO-αMT Administration on Monoamine Neurotransmitters and Metabolites in Rat Brain Regions Data derived from a study investigating the effects of tryptamines on monoamine neurotransmitters.[2] The specific quantitative changes (e.g., percentage increase/decrease) were not detailed in the available abstract, but the study confirmed significant effects on dopaminergic and serotonergic systems.

| Brain Region | Neurotransmitter/Metabolite | Observed Effect | Reference |

| Prefrontal Cortex (PFC) | DA, 5-HT & Metabolites | Significant Effect | [2] |

| Nucleus Accumbens (NAc) | DA, 5-HT & Metabolites | Significant Effect | [2] |

| Dorsolateral Striatum (DLS) | DA, 5-HT & Metabolites | Significant Effect | [2] |

| Hippocampus (HIP) | DA, 5-HT & Metabolites | Significant Effect | [2] |

Experimental Protocols

The characterization of 5-MeO-αMT's neurochemical profile relies on a suite of established experimental techniques.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.[5][6][7]

-

Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal.[8]

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe with a semi-permeable membrane is inserted. Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe at a slow, constant flow rate.[8]

-